molecular formula C9H10BrNO2 B6157304 2-(6-bromopyridin-3-yl)-2-methylpropanoic acid CAS No. 917570-00-4

2-(6-bromopyridin-3-yl)-2-methylpropanoic acid

Cat. No.: B6157304
CAS No.: 917570-00-4
M. Wt: 244.1
InChI Key:
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Description

2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanoic acid moiety. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromopyridin-3-yl)-2-methylpropanoic acid typically involves the bromination of pyridine derivatives followed by the introduction of the methylpropanoic acid group. One common method involves the bromination of 3-pyridinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 6-bromopyridin-3-ylmethanol is then subjected to further reactions to introduce the methylpropanoic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by esterification or amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include bromine, N-bromosuccinimide, and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(6-bromopyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The methylpropanoic acid group can interact with active sites of enzymes, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromopyridin-3-yl)-2-methylpropanoic acid is unique due to the presence of both the bromopyridine and methylpropanoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

917570-00-4

Molecular Formula

C9H10BrNO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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